3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi . Another study reported the development of a new route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the molecular formula of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is C6H6F2N2O2 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is 176.12 .Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-5-4-12(3-2-6(13)14)11-7(5)8(9)10/h4,8H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWHJEZNCSMOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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